molecular formula C11H18Cl2O4 B14168843 5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate CAS No. 50343-50-5

5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate

Cat. No.: B14168843
CAS No.: 50343-50-5
M. Wt: 285.16 g/mol
InChI Key: HSPXGFSQEKOSDS-UHFFFAOYSA-N
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Description

5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate is an organic compound with the molecular formula C11H18Cl2O4 and a molecular weight of 285.164 g/mol . This compound is characterized by the presence of two chloropropanoate groups attached to a pentyl chain. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate typically involves the esterification of 3-chloropropanoic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include the use of microwave-enhanced synthesis methods to accelerate reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.

Major Products Formed

Scientific Research Applications

5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 3-chloropropanoic acid, which may interact with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate is unique due to its dual ester functionality, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

50343-50-5

Molecular Formula

C11H18Cl2O4

Molecular Weight

285.16 g/mol

IUPAC Name

5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate

InChI

InChI=1S/C11H18Cl2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2

InChI Key

HSPXGFSQEKOSDS-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(=O)CCCl)CCOC(=O)CCCl

Origin of Product

United States

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